molecular formula C11H14O3 B2567524 4-(((1R,2R)-2-hydroxycyclopentyl)oxy)phenol CAS No. 2382059-75-6

4-(((1R,2R)-2-hydroxycyclopentyl)oxy)phenol

Cat. No.: B2567524
CAS No.: 2382059-75-6
M. Wt: 194.23
InChI Key: BRLPVQJWJZVXOQ-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(((1R,2R)-2-hydroxycyclopentyl)oxy)phenol, also known as IWP-2, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a potent inhibitor of the Wnt signaling pathway, which plays a critical role in embryonic development, tissue regeneration, and cancer progression. Since then, IWP-2 has been extensively studied for its biochemical and physiological effects and its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 4-(((1R,2R)-2-hydroxycyclopentyl)oxy)phenol involves the inhibition of the Wnt signaling pathway by blocking the activity of the Porcupine enzyme, which is responsible for the addition of a lipid moiety to Wnt proteins. This lipid modification is required for the secretion and activation of Wnt proteins, and its inhibition leads to the retention of Wnt proteins within the cell. This results in the inhibition of the Wnt signaling pathway and the downstream target genes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various cell types and tissues. It has been shown to inhibit the proliferation and migration of cancer cells by blocking the Wnt signaling pathway. It has also been shown to promote the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(((1R,2R)-2-hydroxycyclopentyl)oxy)phenol in lab experiments is its specificity for the Wnt signaling pathway. It has been shown to selectively inhibit the activity of the pathway without affecting other signaling pathways. This allows researchers to study the specific role of the Wnt signaling pathway in various biological processes. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, careful optimization of the concentration and duration of treatment is required to avoid any unwanted effects.

Future Directions

There are several future directions for the use of 4-(((1R,2R)-2-hydroxycyclopentyl)oxy)phenol in scientific research. One potential application is in the field of tissue engineering, where it could be used to promote the differentiation of stem cells into specific cell types for regenerative medicine. Another potential application is in the field of cancer research, where it could be used to develop novel therapies for the treatment of various types of cancer. In addition, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo, which could pave the way for its clinical development.

Synthesis Methods

The synthesis of 4-(((1R,2R)-2-hydroxycyclopentyl)oxy)phenol involves several steps, starting from commercially available starting materials. The key intermediate is the cyclopentenone derivative, which is obtained by a Diels-Alder reaction between a cyclopentadiene and an acrylate. The cyclopentenone is then converted into the corresponding cyclopentanol by reduction with sodium borohydride. The final step involves the coupling of the cyclopentanol with 4-bromophenol in the presence of a palladium catalyst to yield this compound.

Scientific Research Applications

4-(((1R,2R)-2-hydroxycyclopentyl)oxy)phenol has been extensively used in scientific research to study the Wnt signaling pathway and its role in various biological processes. It has been shown to inhibit the activity of the Wnt signaling pathway by blocking the secretion of Wnt proteins, which are critical for the activation of the pathway. This inhibition leads to a decrease in the levels of downstream target genes, such as c-Myc and Cyclin D1, which are involved in cell proliferation and differentiation.

Properties

IUPAC Name

4-[(1R,2R)-2-hydroxycyclopentyl]oxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-13H,1-3H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLPVQJWJZVXOQ-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)OC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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